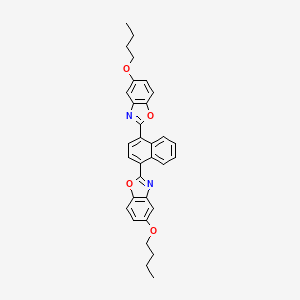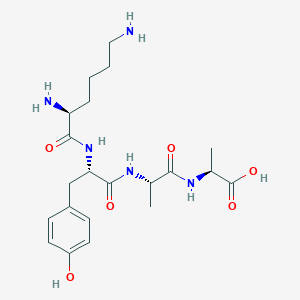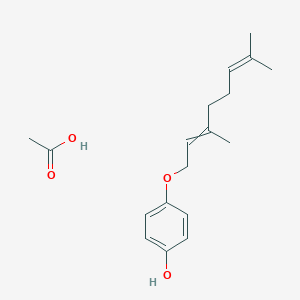
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol is an organic compound characterized by its complex structure, which includes phenyl and phenoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol typically involves stereospecific reactions to ensure the correct configuration of the molecule. One common method involves the reaction of 1-acyl-alkyl derivatives under specific conditions to produce the desired compound . The process often requires high yields and precise control over reaction conditions to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The phenyl and phenoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Mécanisme D'action
The mechanism by which (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol include other phenyl and phenoxyphenyl derivatives that share structural similarities. Examples include:
- (1R,2S,3R)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol
- (1S,2R,3S)-3-(4-phenoxyphenyl)-1-phenylbutane-1,2-diol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and phenoxyphenyl groups
Propriétés
Numéro CAS |
243861-00-9 |
|---|---|
Formule moléculaire |
C22H22O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol |
InChI |
InChI=1S/C22H22O3/c1-16(21(23)22(24)17-9-4-2-5-10-17)18-11-8-14-20(15-18)25-19-12-6-3-7-13-19/h2-16,21-24H,1H3/t16-,21+,22-/m0/s1 |
Clé InChI |
AOPBLLPAGSNVDZ-USCONSEESA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)[C@H]([C@H](C3=CC=CC=C3)O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(C(C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)

![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)

![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)



